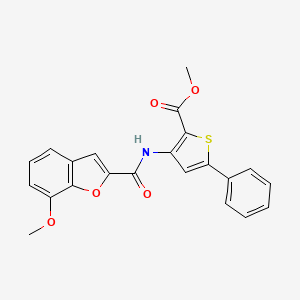

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

- A 7-methoxy-1-benzofuran moiety linked via an amide bond to a 5-phenylthiophene ring.

- A methyl ester group at the 2-position of the thiophene ring.

The methoxy and ester groups enhance solubility and modulate reactivity, while the amide linkage provides conformational rigidity. Structural characterization of such compounds typically employs X-ray crystallography, with refinement via programs like SHELXL and visualization tools such as ORTEP-3 .

Properties

IUPAC Name |

methyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5S/c1-26-16-10-6-9-14-11-17(28-19(14)16)21(24)23-15-12-18(13-7-4-3-5-8-13)29-20(15)22(25)27-2/h3-12H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJGNCEHGJXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Formation of Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Amidation Reaction: The carboxylic acid group on the benzofuran ring is converted to an amide using an appropriate amine and coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Esterification: The final step involves esterification of the carboxylic acid group on the thiophene ring using methanol and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s unique architecture invites comparison with structurally related molecules. Key analogues include sulfonylurea herbicides (e.g., triazine derivatives) and benzofuran/thiophene-based pharmaceuticals. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*LogP values estimated via fragment-based methods.

Key Findings:

Bioactivity : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), which target plant acetolactate synthase, the benzofuran-thiophene compound’s amide and aromatic systems may interact with mammalian enzymes or receptors, suggesting divergent applications .

Stability : The amide bond in the target compound confers greater hydrolytic stability compared to sulfonylurea linkages, which are prone to cleavage in acidic environments .

Lumping Strategy for Property Prediction

As per the lumping strategy (), compounds with shared functional groups (e.g., methoxy, esters) can be grouped to predict properties like solubility or reactivity. For instance:

- Methoxy groups increase hydrophobicity but may enhance binding to aromatic pockets in proteins.

- Methyl esters improve membrane permeability but require metabolic activation (e.g., esterase hydrolysis) for prodrug efficacy.

However, the target compound’s hybrid scaffold defies simple categorization, as its benzofuran-thiophene core introduces steric and electronic effects absent in simpler analogues .

Biological Activity

Methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 921873-55-4

This compound features a benzofuran moiety, which is known for various pharmacological properties, including anticancer activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.

In Vitro Studies :

- Cell Lines Tested :

- Non-small cell lung carcinoma (A549 and NCI-H23)

- Results :

The anticancer activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a critical pathway for eliminating malignant cells.

- VEGFR Inhibition : It inhibits vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis and growth .

Case Study 1: In Vitro Assessment of Benzofuran Derivatives

A study focused on various benzofuran derivatives, including this compound, assessed their effects on cancer cell lines. The most active compounds were further analyzed for their effects on cell cycle progression and apoptosis induction.

The findings indicated that compounds with methoxy substitutions exhibited enhanced antiproliferative activities compared to their counterparts without such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.